2-((Dibutylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one
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Overview
Description
2-((Dibutylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one is a heterocyclic compound that belongs to the thiazolo[3,2-a]benzimidazole family. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dibutylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the bromination of 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone at ambient temperature. The structure of the resulting compound is confirmed by single-crystal X-ray diffraction .
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques, including bromination and subsequent reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-((Dibutylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination leads to the formation of brominated derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
2-((Dibutylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((Dibutylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate immune responses, leading to its observed pharmacological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)thiazolo[3,2-a]benzimidazole-2-acetic acid: Known for its anticancer and anti-inflammatory properties.
6-bromo-3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone: Studied for its immunomodulatory and anticancer activities.
Uniqueness
2-((Dibutylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties.
Properties
CAS No. |
22833-32-5 |
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Molecular Formula |
C18H25N3OS |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-[(dibutylamino)methyl]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C18H25N3OS/c1-3-5-11-20(12-6-4-2)13-16-17(22)21-15-10-8-7-9-14(15)19-18(21)23-16/h7-10,16H,3-6,11-13H2,1-2H3 |
InChI Key |
MLDCGRQQNLKLHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC1C(=O)N2C3=CC=CC=C3N=C2S1 |
Origin of Product |
United States |
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